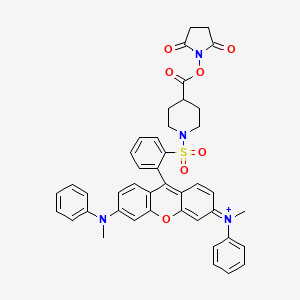

QSY7 succinimidyl ester(1+)

Description

QSY7 succinimidyl ester(1+) is a non-fluorescent quencher dye widely used in Förster Resonance Energy Transfer (FRET) probes. Its succinimidyl ester group enables covalent conjugation to primary amines in biomolecules, such as lysine residues in proteins or amine-modified oligonucleotides . Key properties include:

- Absorption Maximum: 560 nm

- Extinction Coefficient: 90,000 cm⁻¹M⁻¹

- Molecular Weight: 791.32 g/mol

- Fluorescence Quenching Range: Effective across blue, green, orange, and red fluorophores (e.g., FAM, TAMRA, Texas Red) .

- Applications: FRET-based assays, molecular beacons, TaqMan probes, and transmembrane helix interaction studies .

QSY7’s superiority over traditional quenchers like Dabcyl lies in its long-range quenching efficiency (>50 Å) and pH stability (pH 4–10) .

Properties

Molecular Formula |

C43H39N4O7S+ |

|---|---|

Molecular Weight |

755.9 g/mol |

IUPAC Name |

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium |

InChI |

InChI=1S/C43H39N4O7S/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49/h3-20,27-29H,21-26H2,1-2H3/q+1 |

InChI Key |

WBSDPZPRGGHNEV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |

Origin of Product |

United States |

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET)

QSY7 succinimidyl ester is primarily utilized as an acceptor dye in FRET applications. It is often paired with various fluorescent donor dyes, such as:

| Donor Dye | Excitation (nm) | Emission (nm) |

|---|---|---|

| Fluorescein | 495 | 519 |

| TAMRA | 543 | 576 |

| Alexa Fluor 488 | 495 | 519 |

| Cy3 | 550 | 570 |

In FRET, the energy transfer occurs when the donor dye is excited and transfers energy to the QSY7 dye, allowing for sensitive detection of molecular interactions or conformational changes in biomolecules .

Bioconjugation

The succinimidyl ester functionality of QSY7 allows for efficient labeling of biomolecules such as proteins and oligonucleotides. This labeling occurs most effectively at a pH range of 7-9, facilitating the formation of stable amide bonds with primary amines present in lysine residues or amino-modified oligonucleotides .

Molecular Imaging

QSY7 has been employed in various molecular imaging techniques due to its ability to act as a quencher. For instance, it has been used in the development of targeted optical probes that can detect tumors in vivo by leveraging its quenching properties and the activation mechanism upon cellular internalization .

Cell Biology Studies

In cell biology, QSY7 succinimidyl ester is valuable for studying cell proliferation and migration. It has been used in assays to track cell division dynamics, particularly in hemopoietic cells, where its derivatives can retain their fluorescent properties during mitosis .

Case Study 1: FRET Probes for Tumor Detection

A study demonstrated the use of QSY7-based FRET probes conjugated to targeting ligands that successfully detected tumors through enhanced fluorescence signals post-internalization. The study highlighted the effective pairing of QSY7 with TAMRA, achieving significant sensitivity in imaging assays .

Case Study 2: Tracking Cell Migration

Research involving hemopoietic cells utilized QSY7 to track cell migration and division. The study showcased how QSY7's quenching ability improved the specificity and sensitivity of fluorescence-based assays, providing insights into cellular behavior during immune responses .

Chemical Reactions Analysis

Amine Conjugation via Nucleophilic Acyl Substitution

The primary chemical reaction of QSY7 succinimidyl ester(1+) involves nucleophilic attack by primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction is critical for labeling biomolecules in fluorescence resonance energy transfer (FRET) probes .

Mechanism :

-

The succinimidyl ester group undergoes nucleophilic acyl substitution, where the amine group displaces the succinimide leaving group.

-

The reaction proceeds optimally at pH 7–9 in aqueous buffers (e.g., sodium phosphate), with a typical reaction time of 30 minutes at room temperature .

Example Protocol :

| Parameter | Details |

|---|---|

| Buffer | 0.1 M Na₂HPO₄ (pH 8.5) |

| Molar Ratio | 10:1 (QSY7:biomolecule) |

| Purification | Size-exclusion chromatography (e.g., Sephadex G50) or desalting |

Key Considerations :

-

Excess amines in solution (e.g., from cleavage/deprotection steps) must be removed to avoid side reactions .

-

Conjugation efficiency is quantified using UV-Vis spectroscopy to measure dye-to-protein ratios .

Competing Hydrolysis Reaction

The succinimidyl ester group is susceptible to hydrolysis in aqueous environments, forming a carboxylate derivative. While this side reaction reduces labeling efficiency, it is minimized under optimized pH and rapid purification .

Hydrolysis Rate Factors :

-

pH : Accelerates at alkaline conditions (>pH 9).

-

Temperature : Prolonged incubation at room temperature increases hydrolysis .

Structural and Reactivity Insights

The reactivity of QSY7 succinimidyl ester(1+) is influenced by its xanthene backbone and cationic charge :

Comparative Analysis with Similar Dyes

QSY7’s nonfluorescent nature distinguishes it from fluorescent succinimidyl esters (e.g., Alexa Fluor 647) :

Case Study: TAMRA-QSY7 FRET Pair

In tumor-targeting probes, QSY7 quenches TAMRA fluorescence until protease cleavage releases the dye :

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key properties of QSY7 and analogous quenchers:

Notes:

Quenching Efficiency and Range

- QSY7 vs. Dabcyl : QSY7 outperforms Dabcyl in quenching green and red fluorophores (e.g., FAM, Texas Red) at distances >50 Å, making it ideal for large biomolecular complexes .

- QSY7 vs.

- QSY7 vs. BHQ3 : BHQ3 is optimized for near-infrared applications (e.g., with Cy5), whereas QSY7 covers a broader spectral range, including visible-light fluorophores .

Research Findings and Performance Metrics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.